9,10-Anthracenedione, 1,5-dihydroxy-4-[[3-(1-hydroxyethyl)phenyl]amino]-8-nitro-
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Overview
Description
9,10-Anthracenedione, 1,5-dihydroxy-4-[[3-(1-hydroxyethyl)phenyl]amino]-8-nitro- is a complex organic compound with a molecular formula of C22H15NO7. This compound belongs to the anthraquinone family, which is known for its diverse applications in dyes, pigments, and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Anthracenedione, 1,5-dihydroxy-4-[[3-(1-hydroxyethyl)phenyl]amino]-8-nitro- typically involves multiple steps, starting from anthracene. The process includes nitration, hydroxylation, and amination reactions under controlled conditions. Common reagents used in these reactions include nitric acid, sulfuric acid, and various amines.
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The process may involve the use of catalysts and solvents to optimize the reaction rates and product isolation.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly electrophilic aromatic substitution, using reagents like halogens or sulfonic acids.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions include various substituted anthraquinones, which can be further utilized in the synthesis of dyes and pigments.
Scientific Research Applications
9,10-Anthracenedione, 1,5-dihydroxy-4-[[3-(1-hydroxyethyl)phenyl]amino]-8-nitro- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an anticancer agent due to its ability to intercalate DNA.
Medicine: Explored for its therapeutic properties, particularly in the treatment of certain cancers.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The compound exerts its effects primarily through intercalation into DNA, disrupting the replication process. This mechanism is particularly useful in cancer treatment, where it inhibits the proliferation of cancer cells. The molecular targets include topoisomerase enzymes, which are crucial for DNA replication and repair.
Comparison with Similar Compounds
Similar Compounds
1,4-Dihydroxy-9,10-anthracenedione: Known for its use in dyes and pigments.
1,5-Dihydroxy-9,10-anthracenedione: Similar in structure but differs in the position of hydroxyl groups.
1-Amino-4-hydroxy-9,10-anthracenedione: Used in the synthesis of various pharmaceuticals.
Uniqueness
9,10-Anthracenedione, 1,5-dihydroxy-4-[[3-(1-hydroxyethyl)phenyl]amino]-8-nitro- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to intercalate DNA and inhibit topoisomerase enzymes makes it a valuable compound in cancer research and treatment.
Properties
CAS No. |
3263-47-6 |
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Molecular Formula |
C22H16N2O7 |
Molecular Weight |
420.4 g/mol |
IUPAC Name |
1,5-dihydroxy-4-[3-(1-hydroxyethyl)anilino]-8-nitroanthracene-9,10-dione |
InChI |
InChI=1S/C22H16N2O7/c1-10(25)11-3-2-4-12(9-11)23-13-5-7-15(26)19-17(13)21(28)20-16(27)8-6-14(24(30)31)18(20)22(19)29/h2-10,23,25-27H,1H3 |
InChI Key |
NJAPNCQWPKMTGE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=CC=C1)NC2=C3C(=C(C=C2)O)C(=O)C4=C(C=CC(=C4C3=O)O)[N+](=O)[O-])O |
Origin of Product |
United States |
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